molecular formula C17H22N2O2 B4583976 1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B4583976
M. Wt: 286.37 g/mol
InChI Key: MZIXGPACKHXYFJ-UHFFFAOYSA-N
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Description

1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE typically involves multi-step organic reactions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its specific structure, which combines a quinoline moiety with a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13(20)18-11-8-15(9-12-18)17(21)19-10-4-6-14-5-2-3-7-16(14)19/h2-3,5,7,15H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIXGPACKHXYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PIPERIDINO}-1-ETHANONE

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